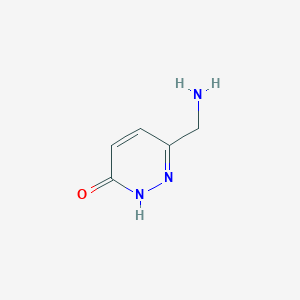

3(2H)-Pyridazinone, 6-(aminomethyl)-

Description

BenchChem offers high-quality 3(2H)-Pyridazinone, 6-(aminomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 6-(aminomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZLIGMQLGJAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Aminomethyl)-3(2H)-Pyridazinone

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of 6-(Aminomethyl)-3(2H)-Pyridazinone Hydrochloride

A common and effective method for the synthesis of 6-substituted-3(2H)-pyridazinones involves the cyclization of a γ-keto acid with hydrazine hydrate.[2][4] Following this logic, a plausible route to 6-(aminomethyl)-3(2H)-pyridazinone would start from a protected aminomethyl γ-keto acid. A phthalimide protecting group is suitable for the amino functionality due to its stability under the reaction conditions and subsequent ease of removal. The hydrochloride salt of the final compound is often preferred for its increased stability and solubility.[1]

Experimental Protocol

Step 1: Synthesis of 4-oxo-5-(phthalimido)pentanoic acid

-

To a solution of L-glutamic acid γ-benzyl ester in dry pyridine, add phthalic anhydride in a 1:1.1 molar ratio.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-phthaloyl-L-glutamic acid γ-benzyl ester.

-

Dissolve the product in a suitable solvent like ethyl acetate and perform catalytic hydrogenation (e.g., using 10% Pd/C) to deprotect the carboxylic acid.

-

Filter the catalyst and evaporate the solvent to obtain 4-oxo-5-(phthalimido)pentanoic acid.

Step 2: Synthesis of 6-(Phthalimidomethyl)-3(2H)-pyridazinone

-

Dissolve 4-oxo-5-(phthalimido)pentanoic acid in glacial acetic acid.

-

Add hydrazine hydrate (80% solution) in a 1.2:1 molar excess.

-

Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature, and pour it into ice-cold water.

-

The product will precipitate out of the solution. Filter the solid, wash with water until the filtrate is neutral, and then dry.

-

Recrystallize the crude product from ethanol to obtain pure 6-(phthalimidomethyl)-3(2H)-pyridazinone.

Step 3: Synthesis of 6-(Aminomethyl)-3(2H)-pyridazinone Hydrochloride

-

Suspend 6-(phthalimidomethyl)-3(2H)-pyridazinone in ethanol.

-

Add hydrazine hydrate in a 2:1 molar excess.

-

Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of hot ethanol and acidify with concentrated HCl.

-

Cool the solution to 0-5 °C to crystallize the hydrochloride salt.

-

Filter the crystals, wash with cold diethyl ether, and dry under vacuum to yield 6-(aminomethyl)-3(2H)-pyridazinone hydrochloride.

Characterization of 6-Substituted-3(2H)-Pyridazinones

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. The following tables summarize expected and reported data for closely related 6-substituted-3(2H)-pyridazinone analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the pyridazinone ring and its substituents. The following table presents typical ¹H and ¹³C NMR chemical shifts for related compounds.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 6-Methyl-3(2H)-pyridazinone [5][6] | DMSO-d₆ | 2.3 (s, 3H, CH₃), 6.9 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 12.8 (br s, 1H, NH) | 20.5 (CH₃), 130.1 (Ar-CH), 135.2 (Ar-CH), 145.8 (Ar-C), 160.2 (C=O) |

| 6-Amino-3(2H)-pyridazinone [7] | - | Data not available in snippets | Data not available in snippets |

| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one [8] | DMSO-d₆ | 2.96 (s, 2H, CH₂), 7.3-7.9 (m, Ar-H), 10.8 (s, 1H, NH) | 35.3 (CH₂), 126-144 (Ar-C), 161.8 (C=O) |

For 6-(aminomethyl)-3(2H)-pyridazinone, one would expect to see signals for the aminomethyl protons (likely a singlet around 4.0 ppm), two doublets for the pyridazinone ring protons, and a broad singlet for the NH proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

| Compound | Sample Prep. | Characteristic Peaks (cm⁻¹) |

| General 6-substituted-3(2H)-pyridazinones [8] | KBr disc or ATR | 3200-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 1640-1680 (C=O stretch, amide), 1580-1620 (C=N stretch) |

| 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one [8] | ATR | 3304 (NH), 3124–2893 (CH), 1647 (C=O), 1600 (N=C) |

For 6-(aminomethyl)-3(2H)-pyridazinone, additional peaks for the N-H bending of the primary amine would be expected around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Compound | Ionization | [M+H]⁺ or M⁺ (m/z) |

| 6-Methyl-3(2H)-pyridazinone [5] | ESI or EI | 111.05 |

| 6-Amino-3(2H)-pyridazinone [7] | ESI or EI | 112.04 |

| 6-(Aminomethyl)pyridazin-3(2H)-one | Theoretical | 126.06 (for the free base) |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one [8] | ESI-HRMS | 331.0350 |

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the proposed synthetic and characterization workflows.

References

- 1. 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride [acrospharmatech.com]

- 2. scispace.com [scispace.com]

- 3. sarpublication.com [sarpublication.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 6-Aminopyridazin-3(2H)-one | C4H5N3O | CID 1201445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(aminomethyl)-3(2H)-pyridazinone

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(aminomethyl)-3(2H)-pyridazinone, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, summarizes its known physicochemical parameters in structured tables, details relevant experimental protocols for property determination, and visualizes key biological pathways and experimental workflows.

Chemical Identity and Structure

6-(aminomethyl)-3(2H)-pyridazinone belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms.[1] The structure consists of a pyridazinone core with an aminomethyl substituent at the 6-position.[1] The presence of the basic aminomethyl group allows for the formation of salts, such as the commonly available hydrochloride salt, which can enhance aqueous solubility.[2]

Table 1: Chemical Identification of 6-(aminomethyl)-3(2H)-pyridazinone Hydrochloride

| Identifier | Value | Source |

| IUPAC Name | 6-(aminomethyl)pyridazin-3(2H)-one hydrochloride | [2] |

| CAS Number | 90175-93-2 | [2] |

| Molecular Formula | C₅H₈ClN₃O | [3] |

| Molecular Weight | 161.59 g/mol | [3] |

| Canonical SMILES | C1=CC(=O)NN=C1CN.Cl | [3] |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for 6-(aminomethyl)-3(2H)-pyridazinone is limited in publicly available literature, the following table summarizes known information and estimates for related compounds.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes |

| Melting Point | ~77–80 °C (estimate) | Based on typical values for aliphatic-substituted pyridazinones. |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Enhanced in hydrochloride salt form | Quantitative data not available. Salt formation generally increases aqueous solubility.[2] |

| pKa | Data not available | The aminomethyl group is expected to have a pKa in the range of primary amines. |

| logP | Data not available | The presence of polar functional groups suggests a relatively low logP value. |

Experimental Protocols

The determination of the physicochemical properties outlined above requires specific experimental methodologies. The following are detailed protocols for key experiments.

Determination of Melting Point

The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

An excess amount of the solid compound is added to a known volume of distilled water (or a specific buffer) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, can be determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base.

Methodology:

-

A known concentration of the compound is dissolved in water or a suitable co-solvent.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

Methodology:

-

A solution of the compound is prepared in either water (typically buffered to pH 7.4) or n-octanol.

-

Equal volumes of the aqueous and n-octanol phases are combined in a sealed flask.

-

The flask is agitated to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

The following diagrams, created using the DOT language, illustrate a potential signaling pathway for pyridazinone derivatives and a general experimental workflow for physicochemical characterization.

Caption: Experimental workflow for physicochemical characterization.

Caption: Potential signaling pathway for pyridazinone-mediated vasodilation.

Biological Context and Signaling Pathways

Pyridazinone derivatives have been investigated for a wide range of biological activities, including their potential as cardiovascular agents.[4][5] One of the key mechanisms of action for some pyridazinone-based vasodilators is the inhibition of phosphodiesterases (PDEs).[1][6] PDEs are enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1]

By inhibiting PDEs (specifically PDE3, PDE4, or PDE5), pyridazinone derivatives can lead to an accumulation of cAMP or cGMP in vascular smooth muscle cells.[1][7] Increased levels of these second messengers activate protein kinases (PKA or PKG), which in turn phosphorylate downstream targets.[7] A key outcome of this signaling cascade is the inhibition of L-type calcium channels, leading to reduced intracellular calcium concentration and subsequent smooth muscle relaxation, resulting in vasodilation.[8]

Conclusion

6-(aminomethyl)-3(2H)-pyridazinone is a pyridazinone derivative with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and provided standardized protocols for their experimental determination. The provided visualizations offer a framework for understanding the experimental workflow and a plausible biological mechanism of action for this class of compounds. Further experimental work is required to fully characterize the physicochemical profile of 6-(aminomethyl)-3(2H)-pyridazinone and to elucidate its specific biological targets and signaling pathways.

References

- 1. jaoc.samipubco.com [jaoc.samipubco.com]

- 2. 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride | 90175-93-2 | Benchchem [benchchem.com]

- 3. 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride [acrospharmatech.com]

- 4. sarpublication.com [sarpublication.com]

- 5. scispace.com [scispace.com]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of calcium channel blocker induced smooth muscle relaxation using a model of isolated corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 3(2H)-Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure analysis of 3(2H)-pyridazinone derivatives. While a specific crystal structure for 6-(aminomethyl)-3(2H)-pyridazinone is not publicly available, this document synthesizes data and protocols from closely related analogues to offer valuable insights for researchers in drug discovery and materials science. The pyridazinone core is a significant pharmacophore, and understanding its structural characteristics is crucial for the development of novel therapeutics.

Quantitative Crystallographic Data of 3(2H)-Pyridazinone Derivatives

The following table summarizes key crystallographic data for a selection of substituted 3(2H)-pyridazinone derivatives, providing a comparative view of their structural parameters.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R-factor |

| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | C₁₈H₁₆N₂O | Monoclinic | P2₁/c | 13.0977(9) | 7.4932(4) | 14.1123(9) | 90.149(5) | 4 | 0.028 |

| 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | C₂₀H₁₇ClN₂O₃ | Orthorhombic | Pbca | 7.3514(4) | 11.5539(7) | 41.397(3) | 90 | 8 | 0.060 |

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | C₁₄H₁₄ClN₃O₂ | Monoclinic | P2₁/c | 13.0977(9) | 7.4932(4) | 14.1123(9) | 90.149(5) | 4 | 0.028 |

Data sourced from publicly available crystallographic studies.

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of 3(2H)-pyridazinone derivatives generally follows a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

2.1. Synthesis and Crystallization

The initial step involves the chemical synthesis of the target pyridazinone derivative. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common method for crystallization is slow evaporation from a suitable solvent. For instance, in the analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, single crystals were obtained by slow evaporation from an ethanol solution at room temperature[1][2]. Similarly, for 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, yellow prismatic crystals were grown from ethanol[3][4].

2.2. X-ray Data Collection

A single crystal of appropriate size and quality is mounted on a diffractometer. Data for the analyzed pyridazinone derivatives was collected using a Stoe IPDS 2 diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature, typically 296 K[3][5]. The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern.

2.3. Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares on F². Software packages such as SHELXS97 and SHELXL97 are commonly employed for structure solution and refinement[3]. The final model is validated by checking various crystallographic parameters, including the R-factor.

Visualizing the Workflow and Molecular Structure

3.1. Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the crystal structure analysis of a 3(2H)-pyridazinone derivative.

3.2. Conceptual Molecular Structure and Interactions

The diagram below presents a conceptual representation of the 3(2H)-Pyridazinone, 6-(aminomethyl)- molecule and highlights potential intermolecular hydrogen bonding, a key interaction observed in the crystal packing of related pyridazinone structures. In many derivatives, N—H⋯O hydrogen bonds lead to the formation of centrosymmetric dimers[1][6].

Conclusion

The crystal structure analysis of 3(2H)-pyridazinone derivatives consistently reveals key structural motifs and intermolecular interactions, such as the formation of hydrogen-bonded dimers. While the specific crystallographic data for 6-(aminomethyl)-3(2H)-pyridazinone remains to be determined, the methodologies and findings presented in this guide for analogous compounds provide a robust framework for future research. The detailed experimental protocols and comparative data serve as a valuable resource for scientists engaged in the design and development of novel pyridazinone-based molecules for therapeutic applications. Further experimental investigation into the title compound is warranted to fully elucidate its three-dimensional structure and solid-state properties.

References

- 1. Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-(aminomethyl)-3(2H)-pyridazinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-(aminomethyl)-3(2H)-pyridazinone. Due to the limited availability of published data for this specific molecule, this guide leverages spectral information from closely related pyridazinone analogues to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 6-(aminomethyl)-3(2H)-pyridazinone. These predictions are based on the analysis of various substituted pyridazinone derivatives.[1][2][3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 6-(aminomethyl)-3(2H)-pyridazinone

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.5 - 7.8 | d | 1H | H-4 | The precise shift is influenced by the solvent and concentration. |

| ~6.9 - 7.2 | d | 1H | H-5 | The precise shift is influenced by the solvent and concentration. |

| ~4.0 - 4.3 | s | 2H | -CH₂- | The chemical shift can vary depending on the protonation state of the amino group. |

| Broad | s | 2H | -NH₂ | Exchangeable with D₂O. The chemical shift is highly variable. |

| Broad | s | 1H | N-H | Exchangeable with D₂O. The chemical shift is highly variable. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 6-(aminomethyl)-3(2H)-pyridazinone

| Chemical Shift (δ ppm) | Assignment | Notes |

| ~160 - 165 | C=O | Carbonyl carbon of the pyridazinone ring. |

| ~145 - 150 | C-6 | Carbon attached to the aminomethyl group. |

| ~130 - 135 | C-4 | |

| ~125 - 130 | C-5 | |

| ~40 - 45 | -CH₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 6-(aminomethyl)-3(2H)-pyridazinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H stretching (amine and amide) |

| 3000 - 3100 | Medium | C-H stretching (aromatic) |

| 2850 - 2950 | Medium | C-H stretching (aliphatic) |

| 1640 - 1680 | Strong | C=O stretching (amide) |

| 1580 - 1620 | Medium to Strong | C=N stretching and C=C stretching (ring) |

| 1400 - 1500 | Medium | C-H bending (aliphatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 6-(aminomethyl)-3(2H)-pyridazinone

| m/z | Ion | Notes |

| [M+H]⁺ | Molecular Ion | The exact mass will be dependent on the isotopic composition. |

| [M-NH₂]⁺ | Fragment | Loss of the amino group. |

| [M-CH₂NH₂]⁺ | Fragment | Loss of the aminomethyl group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has low natural abundance.

-

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of formic acid or acetic acid can be added to promote ionization in positive ion mode.

Instrumentation and Parameters:

-

Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Parameters:

-

Ionization mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.

-

Mass range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

-

Capillary voltage, cone voltage, and other source parameters should be optimized for the specific instrument and compound.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for a newly synthesized compound like 6-(aminomethyl)-3(2H)-pyridazinone.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Caption: Relationship between NMR observables and molecular structure.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Initial Biological Screening of 3(2H)-Pyridazinone, 6-(aminomethyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a strategic approach to the initial biological screening of the novel compound, 3(2H)-Pyridazinone, 6-(aminomethyl)-. Due to the absence of specific biological data for this molecule in the public domain, this document leverages existing research on structurally related 6-substituted 3(2H)-pyridazinone derivatives to propose a comprehensive preliminary screening cascade. The pyridazinone scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects[1][2]. This guide details potential therapeutic applications, suggests relevant in vitro and in vivo assays, and provides standardized experimental protocols to facilitate the systematic evaluation of this compound. The objective is to provide a foundational framework for researchers to efficiently assess the pharmacological potential of 3(2H)-Pyridazinone, 6-(aminomethyl)-.

Introduction: The Pyridazinone Core in Drug Discovery

The 3(2H)-pyridazinone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds[1][3]. Its derivatives have been extensively investigated and have shown a remarkable diversity of pharmacological activities[2]. The versatility of the pyridazinone ring allows for substitutions at various positions, leading to a broad chemical space for drug design and development. Notably, substitutions at the 6-position have been shown to significantly influence the biological profile of these compounds[1][4]. The introduction of an aminomethyl group at this position in the title compound, 3(2H)-Pyridazinone, 6-(aminomethyl)-, presents an interesting candidate for biological evaluation.

Potential Therapeutic Areas and Proposed Screening Cascade

Based on the activities of analogous 6-substituted pyridazinone derivatives, the following therapeutic areas are proposed for the initial biological screening of 3(2H)-Pyridazinone, 6-(aminomethyl)-.

Anticancer Activity

Numerous pyridazinone derivatives have demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines[5][6][7]. The proposed screening should, therefore, commence with an assessment of its anticancer potential.

Recommended Cell Lines:

-

Leukemia: SR (Leukemia)[8]

-

Non-Small Cell Lung Cancer: NCI-H522[8]

-

Colon Cancer: HCT116, HCT-15, HT29, KMI2, SW-620[8]

-

CNS Cancer: SF-295[8]

-

Melanoma: MALME-3M, M14, MDA-MB-435, SK-MEL-5[8]

-

Ovarian Cancer: OVCAR-3, NCI/ADR-RES[8]

-

Breast Cancer: MCF7[8]

-

Gastric Adenocarcinoma: AGS cells[5]

Quantitative Data from Analogous Compounds:

| Compound/Analog | Cell Line | Activity Metric | Value | Reference |

| 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h) | SR (leukemia) | GI50 | < 0.1 µM | [8] |

| 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h) | NCI-H522 (non-small cell lung) | GI50 | < 0.1 µM | [8] |

| Pyridazinone Derivative 12 | AGS (gastric adenocarcinoma) | IC50 | Not specified, but showed good anti-proliferative effects | [5] |

| Pyridazinone Derivative 22 | AGS (gastric adenocarcinoma) | IC50 | Not specified, but showed good anti-proliferative effects | [5] |

Anti-inflammatory Activity

The pyridazinone scaffold is a known inhibitor of key inflammatory mediators, with some derivatives showing potent anti-inflammatory effects[9][10][11].

Recommended Assays:

-

Inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP1-Blue monocytic cells[9][10].

-

Inhibition of LPS-induced interleukin 6 (IL-6) production by human MonoMac-6 monocytic cells[9][10].

-

Cyclooxygenase (COX-1 and COX-2) inhibition assays[12].

Quantitative Data from Analogous Compounds:

| Compound/Analog | Assay | Activity Metric | Value | Reference |

| Pyridazinone Derivatives | Inhibition of LPS-induced NF-κB activity | - | 48 compounds identified with anti-inflammatory activity | [9][10] |

| Pyrrolo[3,4-d]pyridazinone Derivatives | COX-2 Inhibition | - | All compounds inhibited COX-2 better than Meloxicam | [12] |

Antimicrobial Activity

Certain pyridazinone derivatives have exhibited promising antibacterial and antifungal properties[6][13].

Recommended Microbial Strains:

-

Gram-positive bacteria: Staphylococcus aureus (including MRSA)[6][13]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Acinetobacter baumannii[13]

-

Fungi: Candida albicans[6]

Quantitative Data from Analogous Compounds:

| Compound/Analog | Microbial Strain | Activity Metric | Value | Reference |

| Diarylurea Pyridazinone (10h) | Staphylococcus aureus | MIC | 16 µg/mL | [6] |

| Diarylurea Pyridazinone (8g) | Candida albicans | MIC | 16 µg/mL | [6] |

| Pyridazinone Derivative 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC | 3.74–8.92 µM | [13] |

| Pyridazinone Derivative 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC | 3.74–8.92 µM | [13] |

Experimental Protocols

In Vitro Cytotoxicity and Anti-Proliferative Assays

3.1.1. MTT Assay

-

Objective: To assess the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of 3(2H)-Pyridazinone, 6-(aminomethyl)- for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

3.1.2. LDH Assay

-

Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

-

Procedure:

-

Follow the same initial cell seeding and treatment protocol as the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

-

Anti-inflammatory Assays

3.2.1. LPS-Induced NF-κB Inhibition Assay

-

Objective: To determine the inhibitory effect of the compound on the NF-κB signaling pathway.

-

Procedure:

-

Use a reporter cell line, such as THP1-Blue™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

-

Pre-incubate the cells with various concentrations of 3(2H)-Pyridazinone, 6-(aminomethyl)- for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

-

Collect the supernatant and measure SEAP activity using a colorimetric substrate.

-

Calculate the percentage of NF-κB inhibition.

-

Antimicrobial Susceptibility Testing

3.3.1. Broth Microdilution Method (for MIC Determination)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

-

Procedure:

-

Prepare a two-fold serial dilution of 3(2H)-Pyridazinone, 6-(aminomethyl)- in a 96-well microtiter plate containing appropriate broth media.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualizations: Workflows and Pathways

Caption: Proposed experimental workflow for the biological screening of 3(2H)-Pyridazinone, 6-(aminomethyl)-.

Caption: Potential inhibitory mechanism on the NF-κB signaling pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the initial biological screening of 3(2H)-Pyridazinone, 6-(aminomethyl)-. The proposed screening cascade, based on the established activities of structurally related pyridazinone derivatives, offers a rational starting point for elucidating the pharmacological profile of this novel compound. The primary focus should be on evaluating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Positive results in any of these initial screens would warrant more in-depth mechanism of action studies and subsequent lead optimization. The detailed experimental protocols and visual workflows are intended to streamline the research process and ensure robust and reproducible data generation. As new data emerges for this specific compound, this guide can be updated to reflect a more targeted screening approach.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ricerca.unich.it [ricerca.unich.it]

- 8. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Multifaceted Mechanisms of 3(2H)-Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3(2H)-pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. These compounds have shown significant promise as vasodilators, anticancer agents, and anti-inflammatory drugs. This technical guide provides an in-depth exploration of the mechanisms of action of 3(2H)-pyridazinone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Mechanisms of Action and Quantitative Data

The biological effects of 3(2H)-pyridazinone derivatives are diverse, stemming from their ability to interact with various molecular targets. The primary mechanisms of action identified in the literature include phosphodiesterase (PDE) inhibition, tyrosine kinase inhibition, Poly(ADP-ribose) polymerase (PARP) inhibition, and cyclooxygenase (COX) inhibition.

Vasodilatory and Cardiotonic Effects via Phosphodiesterase (PDE) Inhibition

A significant number of 3(2H)-pyridazinone derivatives exert their vasodilatory and cardiotonic effects by inhibiting phosphodiesterases, particularly PDE3.[1][2] PDE3 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that play a crucial role in smooth muscle relaxation and cardiac muscle contraction.[1][2] By inhibiting PDE3, these derivatives increase intracellular levels of cAMP and cGMP, leading to vasodilation and enhanced cardiac contractility.[1] Some derivatives also show activity against other PDE isoforms like PDE4 and PDE5.[1][2]

Table 1: Vasodilatory and PDE Inhibitory Activities of 3(2H)-Pyridazinone Derivatives

| Compound | Target | Activity | Value | Reference |

| Bemoradan (l-isomer) | Cardiac PDE3 | Positive Inotropic Agent | - | [1] |

| Pimobendan | PDE3 | Cardiotonic Agent | - | [1] |

| Compound 26 | Vasorelaxant | IC50 | 0.08 µmol/l | [1] |

| Hydralazine (Reference) | Vasorelaxant | IC50 | 0.316 µmol/l | [1] |

| Compound 9 | Vasodilatory | IC50 | 0.051 µM | [1] |

| N,O-dibenzyl derivative (10) | Vasodilator | IC50 | 35.3 µM | [1] |

| Compound 16 | Vasodilating | EC50 | 0.339 µM | [1] |

| Compound 17 | Vasodilating | EC50 | 1.225 µM | [1] |

| Compound 18 | Vasodilating | EC50 | 1.204 µM | [1] |

| Hydralazine (Reference) | Vasodilating | EC50 | 18.210 µM | [1] |

| TZC-5665 | PDE3 Inhibitor | - | More potent than milrinone | [3] |

| Tricyclic Pyridazinone 31 | PDE3 Inhibitor | IC50 | 1.8 µM | [4] |

| Tricyclic Pyridazinone 32 | PDE3 Inhibitor | IC50 | 1.6 µM | [4] |

Anticancer Activity

The anticancer properties of 3(2H)-pyridazinone derivatives are attributed to their ability to inhibit several key enzymes involved in cancer cell proliferation and survival, including PARP, tyrosine kinases, and tubulin polymerization.[1][5]

Several 3(2H)-pyridazinone derivatives, such as Olaparib and Talazoparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] By inhibiting PARP, these compounds induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations.[1]

The dysregulation of tyrosine kinase signaling is a hallmark of many cancers. Certain 3(2H)-pyridazinone derivatives have been shown to inhibit various tyrosine kinases, thereby blocking downstream signaling pathways that promote cell growth and proliferation.[1][5]

Disruption of the microtubule network is a validated strategy in cancer chemotherapy. Some pyridazinone derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Table 2: Anticancer Activities of 3(2H)-Pyridazinone Derivatives

| Compound | Target/Mechanism | Cell Line/Model | Activity | Value | Reference |

| Olaparib (29) | PARP Inhibitor | Ovarian Cancer | IC50 | 0.015 µM | [1] |

| Fluzoparib (30) | PARP Inhibitor | Breast, Ovarian, Gastric Cancer | IC50 | 1.46 nmol/l | [1] |

| Talazoparib (32) | PARP Inhibitor | Breast, Prostate Cancer | IC50 | 0.0002 µM | [1] |

| E-7016 (33) | PARP Inhibitor | Melanoma | IC50 | 0.04 µM | [1] |

| Compound 43 | Tubulin Polymerization | Panc-1 (Pancreatic Cancer) | IC50 | 2.9 µM | [1] |

| Compound 43 | Tubulin Polymerization | Paca-2 (Pancreatic Cancer) | IC50 | 2.2 µM | [1] |

| Acetamido-furanone AAF | Cytotoxicity | MAC 13/MAC 16 (Colon Cancer) | IC50 | 18.4 µM | [6] |

| Dichloropyridazine DCPYR | Tumor Growth Inhibition | MAC 16 in vivo | % Inhibition | 53% at 50mg/kg | [6] |

Anti-inflammatory Activity via COX Inhibition

The anti-inflammatory effects of some 3(2H)-pyridazinone derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3][7] COX-2 is an inducible enzyme that plays a key role in the synthesis of prostaglandins, which are pro-inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[3][8]

Table 3: Anti-inflammatory and COX Inhibitory Activities of 3(2H)-Pyridazinone Derivatives

| Compound | Target | Activity | Value | Reference |

| Compound 8a | COX-1 Inhibition | % Inhibition at 10 µM | 59% | [9] |

| Compound 8b | COX-1 Inhibition | % Inhibition at 10 µM | 61% | [9] |

| Compound 8a | COX-2 Inhibition | % Inhibition at 10 µM | 37% | [9] |

| Compound 8b | COX-2 Inhibition | % Inhibition at 10 µM | 28% | [9] |

| Emorfazone | Analgesic/Anti-inflammatory | Marketed Drug | - | [3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to evaluate the mechanisms of action of 3(2H)-pyridazinone derivatives.

Vasorelaxant Activity in Isolated Rat Aortic Rings

This in vitro assay assesses the ability of a compound to induce relaxation of pre-contracted arterial smooth muscle.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine (PE) or KCl for pre-contraction

-

Test compounds (3(2H)-pyridazinone derivatives)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the rat by cervical dislocation and exsanguination.

-

Carefully dissect the thoracic aorta and place it in cold K-H solution.

-

Remove adhering connective and adipose tissues and cut the aorta into rings of 3-4 mm in length.

-

Suspend the aortic rings in organ baths containing 10 mL of K-H solution, maintained at 37°C and continuously gassed with carbogen.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, replacing the K-H solution every 15-20 minutes.

-

After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Once a stable contraction plateau is reached, add the test compound in a cumulative manner at increasing concentrations.

-

Record the isometric tension changes.

-

Express the relaxation responses as a percentage of the pre-contraction induced by PE or KCl.

-

Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

Test compounds (3(2H)-pyridazinone derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (3(2H)-pyridazinone derivatives)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the rats into groups: a control group, a reference drug group, and groups for different doses of the test compounds.

-

Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

-

After a specific time (e.g., 60 minutes after oral administration), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows related to the mechanism of action of 3(2H)-pyridazinone derivatives.

Signaling Pathways

Caption: PDE3 Inhibition Pathway for Vasodilation and Cardiotonic Effects.

Caption: PARP Inhibition leading to Synthetic Lethality in Cancer Cells.

Experimental Workflows

Caption: Workflow for the In Vitro Anticancer MTT Assay.

Caption: Experimental Workflow for Vasorelaxant Activity Assay.

This guide provides a comprehensive overview of the mechanisms of action of 3(2H)-pyridazinone derivatives, supported by quantitative data and detailed experimental protocols. The versatility of this scaffold continues to make it an attractive target for the development of new therapeutic agents for a range of diseases. The information presented herein is intended to serve as a valuable resource for researchers in their efforts to design and evaluate novel 3(2H)-pyridazinone-based drugs.

References

- 1. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. abcam.com [abcam.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 7. inotiv.com [inotiv.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. assaygenie.com [assaygenie.com]

Tautomerism of 6-(Aminomethyl)-3(2H)-pyridazinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, cardiovascular, and anticancer effects. The biological activity of these molecules is intrinsically linked to their structure, and a key aspect of this is the phenomenon of tautomerism. This technical guide provides a comprehensive exploration of the tautomerism of 6-(aminomethyl)-3(2H)-pyridazinone, a representative pyridazinone derivative. While this specific molecule is a focal point, the principles and methodologies discussed are broadly applicable to the wider class of pyridazinone-based compounds. This document details the underlying principles of lactam-lactim tautomerism, outlines rigorous experimental and computational protocols for its investigation, and presents data in a clear, comparative format to aid researchers in drug discovery and development.

Introduction to Tautomerism in 3(2H)-Pyridazinones

3(2H)-pyridazinone and its derivatives can exist in two primary tautomeric forms: the lactam (keto) form and the lactim (enol) form. This reversible isomerization involves the migration of a proton and the shifting of a double bond within the heterocyclic ring.

-

Lactam (Keto) Form: Characterized by a carbonyl group (C=O) at the 3-position and a proton on the nitrogen at the 2-position.

-

Lactim (Enol) Form: Features a hydroxyl group (-OH) at the 3-position and a double bond between N2 and C3.

Generally, for 3(2H)-pyridazinones, the lactam form is thermodynamically more stable and therefore predominates in solution and in the solid state.[1] However, the position of this equilibrium can be influenced by various factors, including the nature and position of substituents on the pyridazinone ring, the polarity of the solvent, pH, and temperature. The aminomethyl substituent at the 6-position of the target molecule is expected to influence the electronic properties of the ring and, consequently, the tautomeric equilibrium.

Characterization of Tautomeric Forms

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of 6-(aminomethyl)-3(2H)-pyridazinone.

Spectroscopic Methods

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution. Key diagnostic signals in both ¹H and ¹³C NMR spectra can differentiate between the lactam and lactim forms.

Table 1: Key NMR Spectroscopic Markers for Lactam-Lactim Tautomers

| Tautomer | ¹H NMR Signal | Expected Chemical Shift (ppm) | ¹³C NMR Signal | Expected Chemical Shift (ppm) |

| Lactam | N-H proton | 10.0 - 13.0 (broad) | C3 (Carbonyl) | 160 - 175 |

| C5-H proton | ~7.0 | C6 | ~145-155 | |

| Lactim | O-H proton | 5.0 - 9.0 (may exchange with solvent) | C3 (C-OH) | 150 - 160 |

| C5-H proton | ~6.5 | C6 | ~150-160 |

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can provide definitive evidence by showing correlations between the N-H proton and the carbons of the pyridazinone ring in the lactam form.

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The lactam and lactim forms will exhibit distinct absorption maxima (λmax) due to differences in their conjugated systems. A shift in the λmax upon changing solvent polarity can indicate a shift in the tautomeric equilibrium.

Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound. This technique can unambiguously determine which tautomer is present in the crystalline form and provide precise bond lengths and angles.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and the energy barrier for their interconversion.

Table 2: Calculated Relative Energies of Pyridazin-3(2H)-one Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| Lactam | B3LYP | 6-311++G | 0.00 | [2][3] |

| Lactim | B3LYP | 6-311++G | +2.5 - +5.0 | [2][3] |

These calculations consistently show the lactam form to be more stable. The presence of the aminomethyl group at C6 can be modeled to predict its influence on this energy difference.

Experimental Protocols

Synthesis of 6-(aminomethyl)-3(2H)-pyridazinone

A plausible synthetic route involves the cyclization of a γ-keto acid with hydrazine hydrate.

Caption: Synthetic workflow for 6-(aminomethyl)-3(2H)-pyridazinone.

Protocol:

-

Reaction Setup: To a solution of 4-amino-3-oxobutanoic acid in ethanol, add an equimolar amount of hydrazine hydrate.

-

Reflux: Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

NMR Spectroscopic Analysis

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

¹H NMR: Acquire a standard ¹H NMR spectrum. Note the chemical shift and multiplicity of all protons. Pay close attention to the low-field region for the N-H proton.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the carbonyl carbon signal.

-

2D NMR (HMBC): Acquire an HMBC spectrum to establish long-range correlations between protons and carbons, which will confirm the connectivity and the predominant tautomeric form.

-

Variable Temperature (VT) NMR: (Optional) Acquire ¹H NMR spectra at different temperatures to investigate any changes in the tautomeric equilibrium.

X-ray Crystallography

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Computational Analysis

Protocol:

-

Structure Building: Build the 3D structures of both the lactam and lactim tautomers of 6-(aminomethyl)-3(2H)-pyridazinone using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers using DFT at the B3LYP/6-311++G** level of theory.

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvation Effects: (Optional) Include a solvent model (e.g., Polarizable Continuum Model - PCM) to investigate the effect of different solvents on the tautomeric equilibrium.

Caption: Workflow for computational analysis of tautomerism.

Biological Relevance and Signaling Pathways

Pyridazinone derivatives are known to interact with various biological targets. For instance, they have been reported to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory signaling pathways such as the NF-κB pathway.[4] Understanding the tautomeric preference is crucial as only one tautomer may be the active form that binds to the biological target.

Caption: Potential inhibition of the NF-κB signaling pathway by a pyridazinone derivative.

Conclusion

The tautomerism of 6-(aminomethyl)-3(2H)-pyridazinone is a critical aspect that influences its physicochemical properties and biological activity. A comprehensive investigation utilizing a combination of NMR spectroscopy, X-ray crystallography, and computational modeling is paramount for a thorough understanding. The protocols and data presented in this guide provide a robust framework for researchers to characterize the tautomeric behavior of this and other pyridazinone derivatives, ultimately aiding in the rational design of novel therapeutics.

References

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Aminomethyl Group in Pyridazinone Scaffolds: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a well-established "wonder nucleus" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aminomethyl group (-CH₂NH₂) to this scaffold provides a crucial handle for synthetic diversification, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide offers an in-depth exploration of the synthesis and chemical reactivity of the aminomethyl group on the pyridazinone core. It provides detailed experimental protocols for key transformations, quantitative data on reaction conditions, and visual diagrams of synthetic workflows and relevant biological pathways to empower researchers in the fields of drug discovery and organic synthesis.

Introduction: The Privileged Pyridazinone Scaffold

Pyridazinone and its derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention from medicinal chemists.[1] This six-membered ring system, containing two adjacent nitrogen atoms, is a key structural motif in drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial properties.[1][2] The versatility of the pyridazinone core allows for substitution at various positions, enabling the modulation of its biological profile.

The aminomethyl substituent is a particularly valuable functional group. As a primary amine, it serves as a versatile nucleophile and a key building block for a variety of subsequent chemical modifications. Its presence allows for the introduction of diverse side chains through reactions such as N-alkylation, N-acylation, and reductive amination, which can profoundly influence a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis of Aminomethyl Pyridazinones

The introduction of an aminomethyl group onto the pyridazinone scaffold can be achieved through several synthetic strategies. A common approach involves a multi-step sequence starting from a suitable pyridazinone precursor. One key method is the Mannich reaction , which involves the aminoalkylation of an acidic proton on the pyridazinone ring nitrogen (N2) with formaldehyde and a secondary amine (like morpholine or piperidine), followed by subsequent modification if a primary aminomethyl group is desired.

Another strategy involves the reduction of a nitrile or amide precursor at a specific position on the pyridazinone ring. For instance, a 6-(cyanomethyl)pyridazin-3(2H)-one can be reduced to 6-(aminomethyl)pyridazin-3(2H)-one using appropriate reducing agents.

Caption: Generalized workflow for the synthesis of functionalized aminomethyl pyridazinones.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is a representative example for the introduction of an aminomethyl-like group onto the N2 position of the pyridazinone ring.

Materials:

-

6-Aryl-4,5-dihydropyridazin-3(2H)-one (1.0 equiv)

-

Formaldehyde (37% aqueous solution, 1.2 equiv)

-

Secondary amine (e.g., Morpholine, 1.2 equiv)

-

Ethanol

Procedure:

-

Dissolve the 6-aryl-4,5-dihydropyridazin-3(2H)-one in ethanol in a round-bottom flask.

-

Add the secondary amine to the solution, followed by the aqueous formaldehyde solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product (the N-Mannich base) by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile, making it a focal point for a wide range of chemical transformations. This allows for the systematic modification of the pyridazinone scaffold to build structure-activity relationships (SAR).

Caption: Key chemical reactions of the aminomethyl group on the pyridazinone scaffold.

N-Acylation

N-acylation is a fundamental reaction to introduce an amide linkage, which can act as a hydrogen bond donor/acceptor and impart specific conformational constraints.

General Protocol for N-Acylation:

-

Dissolve the aminomethyl pyridazinone (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.5 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting amide by column chromatography or recrystallization.

| Acylating Agent | Base | Solvent | Typical Yield (%) |

| Acetyl Chloride | Triethylamine | DCM | 85 - 95 |

| Benzoyl Chloride | Pyridine | THF | 80 - 90 |

| Acetic Anhydride | Pyridine | DCM | 90 - 98 |

| Boc Anhydride | Triethylamine | Dioxane | >90 |

Table 1: Representative Conditions for N-Acylation Reactions. Yields are generalized based on standard procedures.

N-Alkylation

N-alkylation introduces alkyl groups to the nitrogen atom, increasing lipophilicity and modifying the basicity of the amine. The reaction can proceed to give mono- or di-alkylated products depending on the stoichiometry and reaction conditions.

General Protocol for N-Alkylation:

-

Combine the aminomethyl pyridazinone (1.0 equiv), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and an alkyl halide (e.g., alkyl iodide or bromide, 1.1-2.2 equiv) in a polar aprotic solvent (e.g., DMF or Acetonitrile).

-

Heat the mixture to 50-80 °C and stir for 4-24 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product |

| Methyl Iodide (1.1 eq) | K₂CO₃ | Acetonitrile | 60 | Mono-methylated |

| Benzyl Bromide (1.1 eq) | K₂CO₃ | DMF | 70 | Mono-benzylated |

| Methyl Iodide (>2.2 eq) | Cs₂CO₃ | DMF | 80 | Di-methylated |

Table 2: Representative Conditions for N-Alkylation Reactions. Product selectivity depends heavily on stoichiometry and substrate.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This one-pot procedure is highly efficient for creating diverse secondary and tertiary amines.[3]

General Protocol for Reductive Amination:

-

Dissolve the aminomethyl pyridazinone (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., Methanol, Dichloroethane).

-

Add a mild acid catalyst (e.g., acetic acid, a few drops) to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add a selective reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), 1.5 equiv) portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify via column chromatography.

| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |

| Benzaldehyde | NaBH₃CN | Methanol | 75 - 90 |

| Acetone | NaBH(OAc)₃ | DCE | 70 - 85 |

| Cyclohexanone | NaBH₃CN | Methanol | 80 - 95 |

Table 3: Representative Conditions for Reductive Amination. Yields are generalized based on standard procedures.

Application in Drug Discovery: Pyridazinones as PDE4 Inhibitors

Many pyridazinone derivatives have been developed as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammation cascade.[4] PDE4 inhibitors are used in the treatment of inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.

PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, these drugs increase intracellular cAMP levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates transcription factors (like NF-κB) involved in the expression of pro-inflammatory cytokines (e.g., TNF-α, interleukins), ultimately suppressing the inflammatory response.[5][6] The aminomethyl group can be functionalized to interact with specific residues in the active site of the PDE4 enzyme, enhancing potency and selectivity.

// Nodes ATP [label="ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; AC [label="Adenylyl\nCyclase", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PDE4 [label="PDE4", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; AMP [label="AMP", fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nGene Transcription\n(e.g., TNF-α, IL-6)", fillcolor="#FFFFFF", fontcolor="#202124"]; Suppression [label="Suppression of\nInflammation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Aminomethyl\nPyridazinone\n(PDE4 Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ATP -> AC [style=invis]; // Helper for positioning AC -> cAMP [label="Converts"]; cAMP -> AMP [label="Hydrolyzes"]; PDE4 -> cAMP [dir=none, style=dashed, arrowhead=tee]; cAMP -> PKA [label="Activates"]; PKA -> Inflammation [label="Inhibits", arrowhead=tee, color="#EA4335"]; Inflammation -> Suppression [style=invis]; // Helper for positioning PKA -> Suppression [style=dashed, color="#34A853"];

Inhibitor -> PDE4 [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold];

// Rank settings for layout {rank=same; ATP; AC;} {rank=same; cAMP;} {rank=same; PDE4; PKA;} {rank=same; AMP; Inflammation;} {rank=same; Suppression;} {rank=same; Inhibitor;} }

Caption: Signaling pathway of PDE4 inhibition by aminomethyl pyridazinone derivatives.

Conclusion

The aminomethyl group is a cornerstone functional handle for the synthetic elaboration of the pyridazinone scaffold. Its inherent nucleophilicity allows for straightforward and high-yielding transformations, including N-acylation, N-alkylation, and reductive amination. These reactions provide medicinal chemists with a robust toolkit to generate diverse libraries of compounds for biological screening. A thorough understanding of the reactivity of this group is essential for designing novel pyridazinone-based therapeutics, such as potent and selective PDE4 inhibitors, and for advancing the development of new chemical entities to address unmet medical needs. This guide provides the foundational knowledge and practical protocols to facilitate such research endeavors.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

In Silico Prediction of Biological Targets for 6-(aminomethyl)-3(2H)-pyridazinone: A Technical Guide

Abstract

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3][4] 6-(aminomethyl)-3(2H)-pyridazinone is a representative of this class, and identifying its biological targets is crucial for understanding its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of in silico methodologies for predicting these targets. It outlines detailed protocols for both ligand-based and structure-based approaches, summarizes relevant quantitative data, and visualizes key workflows and pathways to guide researchers in drug discovery and development.

Introduction to 6-(aminomethyl)-3(2H)-pyridazinone and In Silico Target Fishing

The pyridazin-3(2H)-one core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This structure is a key pharmacophore in numerous biologically active compounds.[5] 6-(aminomethyl)-3(2H)-pyridazinone, a specific derivative, holds therapeutic promise, with studies on related compounds pointing towards several potential biological activities. Notably, its hydrochloride salt has been linked to the inhibition of fatty acid-binding proteins (FABPs), which are implicated in lipid metabolism and cellular signaling.[6]

In the early stages of drug development, identifying the specific molecular targets of a compound is a time-consuming and expensive process.[7] In silico target fishing, also known as computational target prediction, has emerged as a powerful and cost-effective strategy to navigate this challenge.[8][9] These methods utilize the compound's structure to predict its interactions with a vast array of biological macromolecules, thereby identifying high-probability targets for subsequent experimental validation.[9][10] The primary approaches can be broadly classified into two categories: ligand-based methods, which leverage the knowledge of other active molecules, and structure-based methods, which compute the binding compatibility between the ligand and potential protein targets.[7][11]

Potential Biological Activities of the Pyridazinone Scaffold

Derivatives of the pyridazinone ring system have been reported to interact with a variety of biological targets, leading to diverse pharmacological effects. This known polypharmacology underscores the importance of a systematic approach to target identification for new derivatives like 6-(aminomethyl)-3(2H)-pyridazinone.

Fatty Acid-Binding Protein (FABP) Inhibition

Recent studies have highlighted pyridazinone-based compounds as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[12][13] FABPs are crucial in lipid metabolism and related signaling pathways, making them attractive targets for metabolic diseases and cancer.[6][12] The interaction of 6-(aminomethyl)pyridazin-3(2H)-one hydrochloride with FABPs represents a key area of investigation.[6]

Anticancer and Antimicrobial Activity

The pyridazinone scaffold is present in molecules with demonstrated anticancer and antimicrobial properties.[3][6] Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in angiogenesis and cancer therapy.[6] Additionally, antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, has been documented.[6]

Cardiovascular Effects

A significant body of research has focused on the cardiovascular effects of pyridazinone derivatives, which can act as vasodilators, antihypertensive agents, and phosphodiesterase (PDE) inhibitors.[1] These activities are often linked to their ability to modulate signaling pathways that control smooth muscle relaxation and blood pressure.[1]

Quantitative Data on Pyridazinone Derivatives

The following tables summarize the reported biological activities of various pyridazinone derivatives, providing a quantitative basis for building predictive models and prioritizing potential targets for 6-(aminomethyl)-3(2H)-pyridazinone.

| Compound Class | Target | Activity (IC50 / MIC) | Reference |